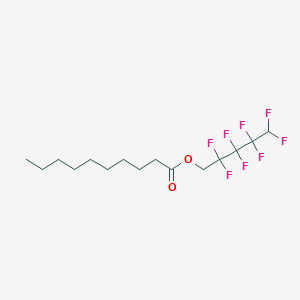
2,2,3,3,4,4,5,5-Octafluoropentyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5-Octafluoropentyl decanoate is a fluorinated fatty acid derivative that has gained significant attention in the scientific community due to its unique properties. This compound is commonly used as a surfactant and has been extensively studied for its potential applications in various fields such as material science, biotechnology, and medicine.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl decanoate is not fully understood. However, it is believed to interact with cell membranes and alter their properties. It has been shown to decrease the fluidity of lipid bilayers, which can affect membrane protein function and signaling pathways. It has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2,2,3,3,4,4,5,5-Octafluoropentyl decanoate has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and chemokines in vitro and in vivo. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been shown to have low toxicity and minimal side effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,3,3,4,4,5,5-Octafluoropentyl decanoate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of chemical stability. It can be easily incorporated into various experimental systems, such as cell culture media, and has minimal interference with other experimental components. However, its high hydrophobicity can limit its solubility in aqueous solutions, which may affect its bioavailability and activity.
Zukünftige Richtungen
There are several potential future directions for research on 2,2,3,3,4,4,5,5-Octafluoropentyl decanoate. One direction is to investigate its potential as an anti-inflammatory and anti-cancer agent in vivo. Another direction is to explore its potential as a coating agent for various drug delivery systems. Additionally, further studies are needed to understand its mechanism of action and its effects on cell membranes and signaling pathways. Finally, the development of more efficient synthesis methods and purification techniques may improve its yield and purity, making it more accessible for research and industrial applications.
Conclusion
In conclusion, 2,2,3,3,4,4,5,5-Octafluoropentyl decanoate is a fluorinated fatty acid derivative that has gained significant attention in the scientific community due to its unique properties. Its potential applications in various fields such as material science, biotechnology, and medicine make it a promising compound for future research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide valuable insights for researchers interested in studying this compound.
Synthesemethoden
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl decanoate involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with decanoic acid in the presence of a catalyst. This reaction results in the formation of the ester bond between the alcohol and acid, producing 2,2,3,3,4,4,5,5-Octafluoropentyl decanoate. The purity and yield of the product can be improved by using different catalysts and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5-Octafluoropentyl decanoate has been extensively studied for its potential applications in various fields. In material science, it has been used as a surfactant to modify the surface properties of materials such as polymers, metals, and ceramics. In biotechnology, it has been used as a coating agent for nanoparticles, liposomes, and other drug delivery systems. In medicine, it has been investigated for its potential use as an anti-inflammatory and anti-cancer agent.
Eigenschaften
CAS-Nummer |
18798-10-2 |
|---|---|
Produktname |
2,2,3,3,4,4,5,5-Octafluoropentyl decanoate |
Molekularformel |
C15H22F8O2 |
Molekulargewicht |
386.32 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5-octafluoropentyl decanoate |
InChI |
InChI=1S/C15H22F8O2/c1-2-3-4-5-6-7-8-9-11(24)25-10-13(18,19)15(22,23)14(20,21)12(16)17/h12H,2-10H2,1H3 |
InChI-Schlüssel |
UAYJPUNXOMATLD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Synonyme |
Decanoic acid 2,2,3,3,4,4,5,5-octafluoropentyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



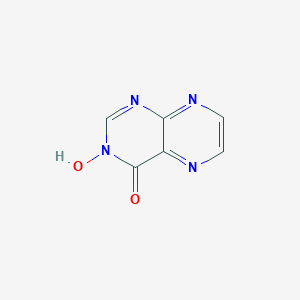
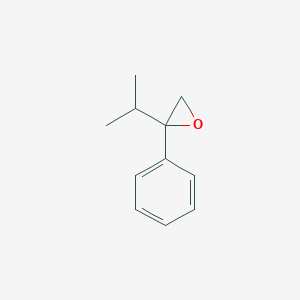
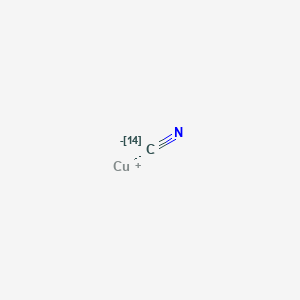
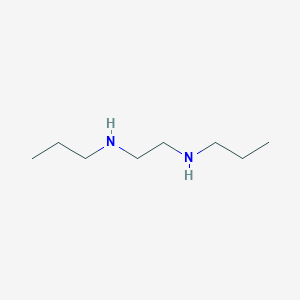
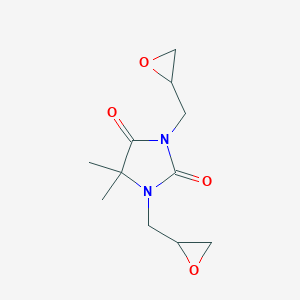
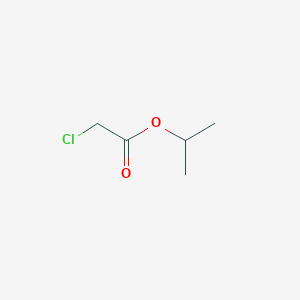
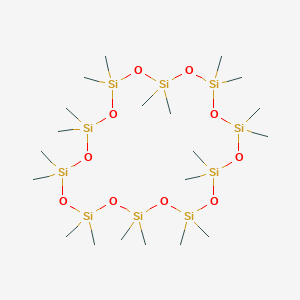
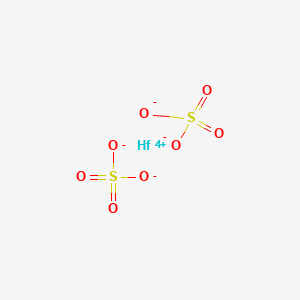
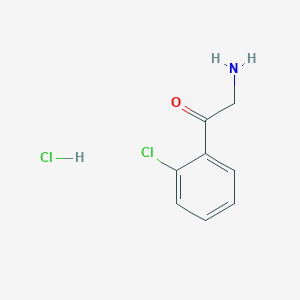
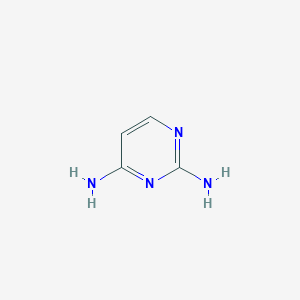
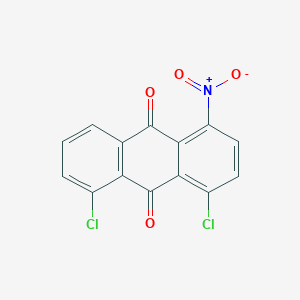
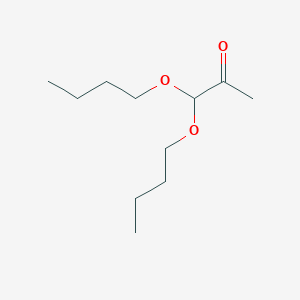
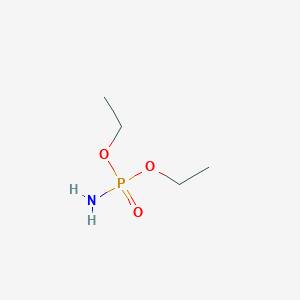
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)